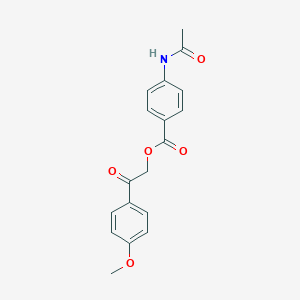![molecular formula C17H14N6O B5716838 4-(2-furyl)-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716838.png)
4-(2-furyl)-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-furyl)-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(2-furyl)-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, which are involved in the production of inflammatory mediators. It can also scavenge free radicals and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation, oxidative stress, and cancer cell growth. It has also been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2-furyl)-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in lab experiments is its versatility. It can be used in various assays to investigate its properties. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(2-furyl)-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to explore its potential use as a fluorescent probe for detecting metal ions in biological systems. Further studies can also be conducted to understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, this compound is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis method of 4-(2-furyl)-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone involves the reaction of 4-(2-furyl)-3-buten-2-one with 5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield.
Wissenschaftliche Forschungsanwendungen
4-(2-furyl)-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-11(8-9-12-5-4-10-24-12)20-22-17-19-16-15(21-23-17)13-6-2-3-7-14(13)18-16/h2-10H,1H3,(H2,18,19,22,23)/b9-8+,20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMABCXFHTXGQT-XCUBKUTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(C3=CC=CC=C3N2)N=N1)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5716781.png)
![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716788.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5716798.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide](/img/structure/B5716802.png)

![methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716809.png)
![N,4-dimethyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5716832.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5716834.png)